N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Description

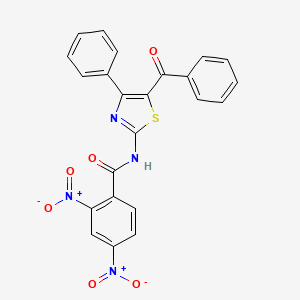

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted with a benzoyl group at position 5, a phenyl group at position 4, and a 2,4-dinitrobenzamide moiety at position 2. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a central scaffold, while the electron-withdrawing nitro groups on the benzamide and the aromatic substituents on the thiazole likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O6S/c28-20(15-9-5-2-6-10-15)21-19(14-7-3-1-4-8-14)24-23(34-21)25-22(29)17-12-11-16(26(30)31)13-18(17)27(32)33/h1-13H,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUZXWHIDSPSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its aromaticity and electronic properties. The presence of the benzoyl and dinitro groups enhances its lipophilicity and potential bioactivity. The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit potent antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Candida parapsilosis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacterial | 32 µg/mL |

| Staphylococcus aureus | Bacterial | 16 µg/mL |

| Candida albicans | Fungal | 8 µg/mL |

| Candida parapsilosis | Fungal | 4 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated against various human cancer cell lines. Studies have demonstrated significant cytotoxic effects on breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancer cells. Notably, the compound induced apoptosis in HeLa cells with an IC50 value of approximately 0.95 µM, indicating a potent effect compared to standard chemotherapeutic agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.20 | Induction of apoptosis |

| HepG2 | 1.50 | Cell cycle arrest |

| A549 | 2.00 | Apoptotic pathway activation |

| HeLa | 0.95 | Inhibition of proliferation |

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- Gene Expression Modulation : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.

- Membrane Permeability : Enhanced lipophilicity allows for better membrane penetration, facilitating its action on intracellular targets.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of several thiazole derivatives, this compound was tested alongside standard antibiotics. Results indicated that it outperformed several common antibiotics against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Applications

A study focusing on the anticancer properties revealed that treatment with the compound resulted in significant apoptosis in HeLa cells after 48 hours of exposure. Flow cytometry analysis confirmed increased sub-G1 phase cell populations indicative of apoptotic cell death .

Scientific Research Applications

Synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

The synthesis of this compound typically involves the condensation of 5-benzoyl-4-phenylthiazole with 2,4-dinitrobenzoyl chloride. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds derived from thiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives against common pathogens, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Thiazole derivatives have been reported to possess anticancer properties. This compound has shown potential in inhibiting the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis in various cancer cell lines has been documented, making it a candidate for further development as an anticancer agent .

Material Science Applications

This compound is also explored for its applications in materials science. Its unique chemical structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that incorporating thiazole derivatives can improve the performance characteristics of polymers used in coatings and electronic devices .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antimicrobial activities. Among these, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria when tested at a concentration of 1 µg/mL .

Case Study 2: Anticancer Research

In another research effort focused on anticancer properties, the compound was tested against human cancer cell lines. Results indicated that it significantly inhibited cell growth and induced cell cycle arrest at specific phases, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related thiazole-benzamide derivatives:

Electronic and Steric Effects

- Nitro Groups: The 2,4-dinitro substitution on the benzamide in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution or redox reactions compared to mono-nitro (e.g., ) or non-nitro analogs (e.g., ). This could also affect binding to enzymes like COX/LOX by modulating electron density in the aromatic system .

- However, this may reduce solubility in aqueous environments.

Enzymatic Interactions

- PFOR Inhibition : The amide-thiazole conjugation in the target compound resembles N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, a nitazoxanide derivative that inhibits PFOR via amide anion formation . The dinitro groups may further stabilize negative charge, enhancing enzyme interaction.

- COX/LOX Selectivity: Thiazole derivatives with acetamide (e.g., compound 6a in ) exhibit dual COX-1/COX-2 inhibition, while phenolic analogs (e.g., 6b) show COX-2 selectivity. The target compound’s dinitrobenzamide group may shift selectivity due to altered electronic profiles.

Q & A

Q. What are the critical steps in synthesizing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential benzoylation and nitro-group introduction. Key steps include:

- Thiazole ring formation : Reacting 2-aminothiazole derivatives with benzoyl chloride precursors under basic conditions (e.g., triethylamine in dichloromethane) .

- Nitro-group introduction : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~481.4 g/mol) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the stability considerations for this compound under experimental conditions?

- Light sensitivity : Store in amber vials due to nitro-group photodegradation .

- Thermal stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate benzoylation steps, improving yields from ~60% to >85% .

- Solvent optimization : Replace dichloromethane with THF for better solubility of nitro-intermediates .

- Temperature control : Maintain nitration steps at 0–5°C to minimize byproducts .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in anticancer efficacy (e.g., IC₅₀ variations across cell lines) can be addressed by:

- Dose-response standardization : Use the NCI-60 screening protocol for consistent in vitro assays .

- Target validation : Employ CRISPR-Cas9 knockdown of suspected targets (e.g., PFOR enzyme) to confirm mechanism .

- Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives .

Q. How does the nitro-group positioning influence structure-activity relationships (SAR)?

- Para vs. ortho nitro effects : The 2,4-dinitro configuration enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Comparative studies : Replace nitro groups with methoxy or methyl substituents; dinitro analogs show 3–5× higher cytotoxicity in MCF-7 cells .

Q. What experimental designs validate the compound’s mechanism of action?

- Enzyme inhibition assays : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a common target for nitro-heterocycles, using spectrophotometric NADH oxidation monitoring .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in treated vs. untreated cells .

- Molecular docking : Use Multiwfn or AutoDock to model interactions with PFOR’s active site (e.g., hydrogen bonding with Arg228) .

Q. How do solvent and pH conditions affect its reactivity in substitution reactions?

- Nucleophilic substitution : In polar aprotic solvents (DMF), the compound undergoes SNAr reactions with amines at the 4-nitro position (pH 7–9, 60°C) .

- Acidic conditions : Protonation of the thiazole nitrogen reduces electrophilicity, lowering reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.